molecular formula C18H14FNO2S B8180607 GSK-3beta inhibitor 3

GSK-3beta inhibitor 3

Cat. No.: B8180607
M. Wt: 327.4 g/mol
InChI Key: DJUQPBPAHPCBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycogen synthase kinase-3 beta inhibitor 3 is a compound that inhibits the activity of glycogen synthase kinase-3 beta, a serine/threonine protein kinase. Glycogen synthase kinase-3 beta plays a crucial role in various cellular processes, including glycogen metabolism, cell signaling, and regulation of gene expression. Inhibition of glycogen synthase kinase-3 beta has been explored for therapeutic applications in diseases such as cancer, Alzheimer’s disease, and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of benzimidazole as the core structure, which is then modified with various functional groups to achieve the desired inhibitory activity .

Industrial Production Methods

Industrial production of glycogen synthase kinase-3 beta inhibitor 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Glycogen synthase kinase-3 beta inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Glycogen synthase kinase-3 beta inhibitor 3 has a wide range of scientific research applications, including:

Mechanism of Action

Glycogen synthase kinase-3 beta inhibitor 3 exerts its effects by binding to the active site of glycogen synthase kinase-3 beta, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The molecular targets and pathways involved include the Wnt signaling pathway, insulin signaling pathway, and the regulation of glycogen metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to glycogen synthase kinase-3 beta inhibitor 3 include:

Uniqueness

Glycogen synthase kinase-3 beta inhibitor 3 is unique due to its specific chemical structure and functional groups, which confer high selectivity and potency in inhibiting glycogen synthase kinase-3 beta. This uniqueness makes it a valuable tool in scientific research and therapeutic development .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-prop-2-enoyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c1-2-17(21)20-14-5-3-4-6-15(14)23-16(11-18(20)22)12-7-9-13(19)10-8-12/h2-10,16H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUQPBPAHPCBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C(=O)CC(SC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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